molecular formula C9H12O4 B1666125 Aucubigenin CAS No. 64274-28-8

Aucubigenin

Cat. No.: B1666125
CAS No.: 64274-28-8
M. Wt: 184.19 g/mol
InChI Key: BACWCXKATFIVFS-JQCXWYLXSA-N
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Description

Aucubigenin is an aglycone derived from the iridoid glycoside aucubin. It is a naturally occurring compound found in various plant families, including Plantaginaceae, Scrophulariaceae, and Eucommiaceae. This compound is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aucubigenin is typically obtained through the enzymatic hydrolysis of aucubin. The process involves the use of specific enzymes that cleave the glycosidic bond in aucubin, releasing this compound. This method is preferred due to its specificity and efficiency.

Industrial Production Methods: Industrial production of this compound involves the extraction of aucubin from plant sources, followed by its enzymatic hydrolysis. The extraction process often employs solvents like ethanol or methanol to isolate aucubin from plant tissues. The isolated aucubin is then subjected to enzymatic hydrolysis under controlled conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Aucubigenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride is commonly used to reduce this compound, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which react with this compound under mild conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological properties .

Scientific Research Applications

Aucubigenin has a wide range of scientific research applications:

Mechanism of Action

Aucubigenin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the production of reactive oxygen species (ROS) and modulate inflammatory pathways. The compound interacts with enzymes and receptors involved in oxidative stress and inflammation, thereby exerting its protective effects .

Comparison with Similar Compounds

    Aucubin: The glycoside precursor of aucubigenin, known for its own biological activities.

    Catalpol: Another iridoid glycoside with similar anti-inflammatory and antioxidant properties.

    Loganin: An iridoid glycoside with neuroprotective and hepatoprotective effects.

Uniqueness of this compound: this compound is unique due to its aglycone structure, which allows it to undergo a wider range of chemical modifications compared to its glycoside counterparts. This structural flexibility enhances its potential for therapeutic applications and makes it a valuable compound for scientific research .

Properties

IUPAC Name

(1R,4aR,5S,7aS)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-4-5-3-7(11)6-1-2-13-9(12)8(5)6/h1-3,6-12H,4H2/t6-,7+,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACWCXKATFIVFS-JQCXWYLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C=C2CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30214496
Record name Aucubigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64274-28-8
Record name Aucubigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064274288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aucubigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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